The therapeutic utility of serabelisib hinges on its high selectivity for the p110α isoform over other class I PI3Ks. Biochemical profiling reveals its potency and selectivity profile [1] [2]:
| PI3K Isoform | Reported IC50 (nM) |
|---|---|
| PI3Kα | 5 - 15 nM |
| PI3Kβ | 4,500 - 5,000 nM |
| PI3Kγ | 1,900 - 2,000 nM |
| PI3Kδ | 13,900 nM |
This selectivity is determined by interactions with non-conserved residues within the ATP-binding pocket of the p110α subunit. Molecular dynamics simulations suggest that selective inhibitors like this compound achieve their specificity through an induced fit into a cleft between specific residues, known as the selectivity or specificity pocket [2]. By sparing PI3Kδ and PI3Kγ, which are critical for immune cell function, this compound aims to avoid the severe immune-related toxicities that have limited the use of broader PI3K inhibitors [3].
By specifically inhibiting PI3Kα, this compound disrupts a critical signaling hub. The diagram below illustrates the signaling pathway and the points where this compound acts.
The primary cellular consequences of this inhibition include:
In vitro and in vivo studies have formed the basis for clinical development:
Early-phase clinical trials have explored this compound, often in combination regimens:
Current research is focused on overcoming the limitations of single-agent PI3K inhibition. The most promising strategy involves multi-node pathway inhibition:
| Attribute | Description |
|---|---|
| Synonyms | TAK-117, MLN1117, INK1117 [1] [2] [3] |
| Molecular Formula | C₁₉H₁₇N₅O₃ [1] [2] [3] |
| Molecular Weight | 363.37 g/mol [1] [2] [3] |
| CAS Number | 1268454-23-4 [1] [2] [3] |
| Primary Target | PI3Kα (IC₅₀ = 15-21 nM in cell-free assays) [1] [3] |
| Selectivity | >100-fold selective for PI3Kα over other class I PI3K isoforms (β, γ, δ) and mTOR [1] |
| Aspect | Findings & Data |
|---|---|
| Mechanism of Action | Selectively inhibits PI3Kα, blocking the PI3K/AKT/mTOR pathway. This leads to reduced cell proliferation and induced apoptosis in cancer cells with PIK3CA mutations [1] [2]. It shows less activity in PTEN-deficient tumor models [2]. |
| Pharmacokinetics | Mean terminal half-life in humans is ~11 hours. Exhibits dose-proportional increase in exposure with no meaningful accumulation upon repeated dosing [4] [1]. |
| Clinical Dosing | Intermittent dosing (e.g., 3 days/week) enabled higher doses (MTD of 900 mg) and greater total weekly exposure compared to once-daily dosing (MTD of 150 mg) [4]. |
| Efficacy | Demonstrated antitumor activity in preclinical xenograft models with PIK3CA mutations [1] [2]. In a Phase I trial, clinical activity (partial responses, stable disease) was observed in patients with PIK3CA-mutated tumors [4]. |
| Adverse Events | Common AEs included nausea, hyperglycemia, and elevated liver enzymes (ALT/AST). Drug-related grade ≥3 AEs occurred in 22-35% of patients [5] [4]. |
| Drug Interactions | Bioavailability is significantly affected by gastric pH. Coadministration with the proton pump inhibitor lansoprazole reduced exposure by ~98%. Food intake increased exposure by 50% [5]. |
For researchers, here are summaries of key experimental methodologies used in Serabelisib studies.
This compound is a highly selective PI3Kα inhibitor. The PI3Kα isoform is part of the Class IA PI3Ks, which are typically activated by Receptor Tyrosine Kinases (RTKs) [6] [7]. The following diagram illustrates the signaling pathway and the drug's specific target.
This diagram shows that this compound specifically targets the p110α catalytic subunit of the PI3K complex. By inhibiting PI3Kα, it prevents the conversion of PIP2 to PIP3, a critical second messenger that activates downstream effectors like AKT and mTORC1, which drive cancer cell growth and survival [1] [6] [7]. The pathway is negatively regulated by the tumor suppressor PTEN [7].
Key findings from clinical trials inform practical development strategies:
Serabelisib has favorable drug-like properties, adhering to Lipinski's rule of five (zero rules broken) [1]. Key properties include:
The canonical SMILES string is Nc1oc2c(n1)cc(cc2)c1ccc2n(c1)c(cn2)C(=O)N1CCOCC1 [1].
This compound specifically targets the p110α catalytic subunit of PI3Kα. Inhibiting this isoform blocks the conversion of PIP2 to PIP3 on the cell membrane, a critical signaling event in the oncogenic PI3K/Akt/mTOR pathway [2] [3]. This inhibition is particularly effective in tumors with activating PIK3CA mutations [2].
The following diagram illustrates the signaling pathway and the mechanism of this compound:
This compound selectively inhibits the PI3Kα isoform, blocking oncogenic signaling.
In Vitro Cell Research
In Vivo Animal Research
A first-in-human, phase I, dose-escalation study (NCT01449370) evaluated this compound in patients with advanced solid tumors [4] [5].
Experimental Design Summary
Key Clinical Results The table below summarizes the pivotal findings from the phase I clinical trial:
| Parameter | Once Daily Dosing | Intermittent Dosing (MWF/MTuW) |
|---|---|---|
| Maximum Tolerated Dose (MTD) | 150 mg | 900 mg |
| Dose-Limiting Toxicity (DLT) | Grade ≥3 ALT/AST elevations | No DLTs until MTD |
| Total Weekly Dose at MTD | 1050 mg (150 mg x 7) | 2700 mg (900 mg x 3) |
| Drug-Related Grade ≥3 AEs | 25% | 22% (MWF) / 35% (MTuW) |
| Notable Grade ≥3 AEs | - | Hyperglycemia: 0% (once daily) / 7% (MWF) / 15% (MTuW) |
| Plasma Half-Life | ~11 hours | ~11 hours |
| Antitumor Activity | 3 Partial Responses (PR), 5 Stable Disease (SD) ≥3 months (all in PIK3CA-mutated tumors) | 1 PR (MWF), 12 SD ≥3 months (all in PIK3CA-mutated tumors) |
Pharmacodynamic Assessment Protocol
The most relevant Phase I study investigated a multi-node PI3K/AKT/mTOR pathway inhibition strategy by combining Serabelisib, Sapanisertib, and Paclitaxel [1].
| Trial Aspect | Details |
|---|---|
| ClinicalTrials.gov ID | NCT03154294 [1] |
| Phase | I [1] |
| Patient Population | 19 heavily pretreated patients with advanced solid tumors (10 ovarian, 6 endometrial, 3 breast cancers) [1] |
| Recommended Phase 2 Dose (RP2D) | Sapanisertib 3 or 4 mg + this compound 200 mg (Days 2-4, 9-11, 16-18, 23-25) + Paclitaxel 80 mg/m² (Days 1, 8, 15) on a 28-day cycle [1] |
| Most Frequent Grade 3/4 Adverse Events | Decreased WBC (20%), nonfebrile neutropenia (12%), anemia (9%), hyperglycemia (11%), elevated liver enzymes (4%) [1] |
| Efficacy (in 15 evaluable patients) | Objective Response Rate (ORR): 47% (7 patients) Clinical Benefit Rate (CBR): 73% (11 patients) Responses | 3 Complete Response (CR), 4 Partial Response (PR), 4 Stable Disease (SD) > 6 months [1] | | Median Progression-Free Survival (PFS) | 11 months (for all 19 enrolled patients) [1] |
This combination strategy is under further investigation in a Phase 2 trial for advanced or recurrent endometrial cancer (NCT06463028), which began in December 2024 [2] [3].
This compound is a potent and selective oral inhibitor of the Class I PI3K alpha (PI3Kα) isoform [4] [5] [6]. It specifically targets the catalytic subunit p110α, which is frequently mutated in cancers.
The rationale for combining this compound with Sapanisertib (a dual mTORC1/mTORC2 inhibitor) and Paclitaxel is to achieve multi-node inhibition of the PI3K/AKT/mTOR pathway, a critical signaling cascade for cell growth and survival that is often dysregulated in cancer [7]. Preclinical models in endometrial and breast cancer demonstrated that this combination more effectively suppresses pathway signaling (measured by phosphorylation of S6, AKT, and 4E-BP1) compared to single-node inhibitors [7].
The diagram below illustrates the strategic points of inhibition within this pathway.
Multi-node inhibition of the PI3K/AKT/mTOR pathway by the this compound, Sapanisertib, and Paclitaxel combination [1] [7].
The promising Phase I results have led to advanced clinical development. The PIKTOR combination (this compound + Sapanisertib) with Paclitaxel is now being evaluated in a Phase 2 trial for advanced or recurrent endometrial cancer [2] [3]. This trial also includes a substudy investigating the combination with a specific insulin-suppressing diet, based on preclinical evidence that such a diet can enhance the anti-tumor efficacy of these metabolic inhibitors [7] [8].
Serabelisib (also known as TAK-117, MLN1117, INK1117) is a potent and selective oral inhibitor of the PI3Kα isoform with the chemical formula C₁₉H₁₇N₅O₃ and a molecular weight of 363.37 g/mol (CAS Number: 1268454-23-4).⁞¹Its high purity (typically ≥99%) makes it suitable for precise in vitro and in vivo research applications. [1] [2] [3]
The following table summarizes the solubility data and storage conditions for this compound to ensure solution stability and long-term potency.
Table 1: Solubility and Storage Information for this compound
| Solvent | Solubility | Stock Concentration | Storage Conditions (Solid) | Storage Conditions (Solution) |
|---|---|---|---|---|
| DMSO | ~5-6.4 mg/mL (~13.76-17.61 mM) [1] [4] | 10-100 mM | -20°C for 3 years [1] | -80°C for 1-2 years; -20°C for 1 year [1] [4] |
| Water | Insoluble [2] | N/A | +4°C for 2 years [4] | |
| Ethanol | Insoluble [2] | N/A |
Key Notes:
Table 2: Example Dilution Guide for a 10 mM DMSO Stock
| Desired Final Concentration | Volume of Stock | Volume of Diluent (Culture Medium) |
|---|---|---|
| 1 µM | 0.1 µL | 999.9 µL |
| 5 µM | 0.5 µL | 999.5 µL |
| 10 µM | 1.0 µL | 999.0 µL |
For in vivo administration, this compound is typically given orally by gavage. A common homogeneous suspension method is used [2]:
This compound demonstrates high selectivity for the p110α isoform of PI3K, as detailed in the table below.
Table 3: this compound Inhibitory Activity (IC₅₀) Against PI3K Isoforms and mTOR
| Target | IC₅₀ Value | Selectivity Relative to p110α |
|---|---|---|
| p110α (PI3Kα) | 15 - 21 nM [1] [2] [4] | --- |
| p110γ (PI3Kγ) | 1.9 - 1.9 µM [1] [4] | >100-fold [2] |
| p110β (PI3Kβ) | 4.5 µM [1] [4] | >100-fold [2] |
| p110δ (PI3Kδ) | 13.39 µM [1] [4] | >100-fold [2] |
| mTOR | 1.67 µM [1] [4] | >100-fold [2] |
This protocol is used to assess the anti-proliferative effects of this compound on cancer cell lines. [4]
This outlines a standard protocol for evaluating this compound's antitumor activity in a mouse xenograft model. [2]
This compound specifically inhibits the p110α catalytic subunit of Class IA PI3K. This inhibition blocks the conversion of PIP₂ to PIP₃, a key second messenger, thereby suppressing the activation of the AKT and mTOR signaling network. This leads to reduced cell proliferation, increased cell cycle arrest (G0/G1 phase), and apoptosis, particularly in cancer cells harboring PIK3CA mutations. [5] [6] The following diagram illustrates this mechanism and its cellular consequences.
Diagram 1: Mechanism of Action of this compound. The diagram shows how this compound selectively inhibits the p110α subunit of PI3K, blocking the downstream PI3K-AKT-mTOR signaling pathway. This inhibition prevents cancer cell proliferation and survival, leading to cell cycle arrest and apoptosis.
Serabelisib is a novel, highly selective, and orally bioavailable inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform [1] [2] [3]. It is currently investigated in clinical trials for various solid malignancies [2] [3].
Its therapeutic effect stems from potently inhibiting the PI3K/AKT/mTOR signaling pathway, a key driver of cell growth, proliferation, and survival. Inhibition of this pathway by this compound leads to a range of anti-tumor effects, as detailed in the table below.
Table 1: Documented Cellular Effects of this compound in Preclinical Models
| Cancer Model | Observed Effects | Key Findings | Source |
|---|---|---|---|
| Hepatoma (HepG2, HuH-6) | Proliferation, Apoptosis, Pyroptosis, Migration | Dose-dependent inhibition of colony formation and viability; induction of apoptosis and pyroptosis; reduced cell migration and invasion. | [2] [3] |
| Breast & Endometrial Cancer | PI3K/AKT/mTOR Signaling | Enhanced pathway inhibition when combined with the mTORC1/2 inhibitor sapanisertib, surpassing single-node inhibitors. | [4] |
| Isogenic BaF3 Cell Model | p110α-specific Cell Viability | Used to determine cellular IC50 and demonstrate isoform selectivity against p110α. | [5] |
The following diagram illustrates the core mechanism of this compound and the downstream biological effects observed in cell models.
This protocol is adapted from a 2024 study investigating this compound in hepatoma cells [2] [3]. You can use it as a robust starting point for your own work.
Table 2: Summary of Key Assay Protocols
| Assay | Protocol Summary | Key Steps | Measurement / Output |
|---|
| Cell Viability (CCK-8) | Cells are incubated with CCK-8 reagent after drug treatment. | 1. Aspirate medium. 2. Add CCK-8 working solution (e.g., 100 μL medium + 10 μL CCK-8 stock). 3. Incubate 2-4 hours at 37°C. 4. Measure absorbance at 450 nm. | Absorbance proportional to viable cell number. | | Proliferation (EdU Assay) | Measures DNA synthesis in proliferating cells. | 1. Incubate cells with 50 μM EdU for 24h before assay end. 2. Fix cells and perform Apollo staining. 3. Stain DNA with Hoechst 33342. 4. Image and analyze. | EdU-positive (proliferating) cells vs. total Hoechst-positive cells. | | Clonogenic Survival | Measures the ability of a single cell to form a colony. | 1. After treatment, trypsinize and re-seed cells at low density (e.g., 1000 cells/well in a 6-well plate). 2. Culture for 7-14 days, replacing medium periodically. 3. Fix and stain colonies with crystal violet or similar. 4. Count colonies (>50 cells). | Number of colonies formed. | | Apoptosis (Flow Cytometry) | Quantifies early and late apoptotic cells. | 1. Harvest cells after treatment. 2. Resuspend in binding buffer. 3. Stain with Annexin V-FITC and Propidium Iodide (PI) in the dark for 10-15 min. 4. Analyze by flow cytometry. | % of cells in Quadrants: Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis). | | Cell Cycle (Flow Cytometry) | Analyzes distribution of cells in cell cycle phases. | 1. Fix cells in 75% ethanol at 4°C overnight. 2. Wash and incubate with RNAse. 3. Stain DNA with PI in the dark. 4. Analyze by flow cytometry. | Percentage of cells in G0/G1, S, and G2/M phases. | | Western Blotting | Analyzes protein expression and pathway modulation. | 1. Lyse cells after treatment. 2. Separate proteins by SDS-PAGE and transfer to membrane. 3. Block and incubate with primary antibodies (e.g., p-AKT, AKT, E-cadherin, GSDMD, Cleaved Caspase-3). 4. Incubate with HRP-conjugated secondary antibodies. 5. Detect using chemiluminescence. | Protein expression levels; phosphorylation status. |
The workflow for these experiments can be visualized as follows:
Recent evidence suggests that combining this compound with other targeted agents can enhance efficacy and overcome resistance.
I hope these application notes and the detailed protocol provide a solid foundation for your work with this compound.
The therapeutic strategy of combining a PI3Kα inhibitor with an mTOR inhibitor is grounded in the profound interconnectivity of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer. Everolimus is a well-characterized mTOR inhibitor that binds to the FK506-binding protein 12 (FKBP-12), forming a complex that specifically inhibits the mTOR complex 1 (mTORC1). This inhibition leads to a blockade of downstream signaling, reducing protein synthesis and inducing cell cycle arrest [1] [2] [3]. Preclinical data confirms that everolimus inhibits breast cancer cell growth, migration, and invasion through this pathway [4].
However, a well-documented compensatory mechanism can limit the efficacy of mTORC1 inhibition: the relief of negative feedback loops can lead to upstream activation of AKT via mTOR complex 2 (mTORC2) [2]. The addition of a PI3Kα inhibitor (such as alpelisib or, by extension, serabelisib) addresses this limitation by simultaneously targeting a key upstream node. This dual inhibition has been shown to have synergistic efficacy in preclinical models, providing a strong rationale for clinical testing of the combination to overcome potential resistance and enhance antitumor activity [5].
The following protocols and data are derived from a Phase Ib randomised, open-label, multicentre study investigating alpelisib in combination with everolimus ± exemestane in patients with advanced solid tumours, including postmenopausal women with hormone receptor-positive (HR+), HER2- advanced breast cancer [5].
The study reported progression-free survival (PFS) rates at 16 weeks across different patient cohorts, demonstrating the clinical activity of the combination.
Table 1: 16-Week Progression-Free Survival (PFS) by Patient Cohort
| Patient Cohort | 16-Week PFS Rate (%) | 90% Confidence Interval |
|---|---|---|
| Renal Cell Carcinoma (mTORi-naive) | 52.4 | 32.8 - 71.4 |
| Pancreatic NET (prior mTORi) | 35.3 | 16.6 - 58.0 |
| Other Solid Tumors (prior mTORi) | 30.0 | 8.7 - 60.7 |
The combination therapy demonstrated a manageable safety profile. The most frequent adverse events were consistent with the known effects of both drugs.
Table 2: Common Adverse Events (≥30% of patients) and Dose-Limiting Toxicities (DLTs)
| Category | Findings |
|---|---|
| Most Common Adverse Events | Hyperglycaemia, stomatitis, diarrhoea, nausea, asthenia, decreased appetite, fatigue [5]. |
| Dose-Limiting Toxicities (DLTs) | Hyperglycaemia, diarrhoea, stomatitis, hypocalcaemia, acute kidney injury [5]. |
| Recommended Dose for Expansion (Doublet) | Alpelisib 250 mg + Everolimus 2.5 mg (once daily) [5]. |
| Recommended Dose for Expansion (Triplet with Exemestane) | Alpelisib 200 mg + Everolimus 2.5 mg + Exemestane 25 mg (once daily) [5]. |
This section outlines the core methodologies employed in the clinical study, which can be adapted for future preclinical or clinical work with similar combinations.
The following diagrams, generated using Graphviz, illustrate the mechanistic rationale and experimental workflow for the combination therapy.
The combination of a PI3Kα inhibitor and everolimus represents a rationally designed therapeutic approach for targeting the PI3K/AKT/mTOR pathway. The clinical data demonstrates that the combination has manageable, reversible toxicity and shows promising clinical activity in various solid tumours, including renal cell carcinoma and pancreatic neuroendocrine tumours [5]. The established protocols for dose escalation, safety monitoring, and pharmacokinetic analysis provide a valuable template for future research.
Future directions should include the exploration of predictive biomarkers to identify patient populations most likely to benefit from this combination therapy, potentially enhancing its efficacy and therapeutic index.
This compound (also known as TAK-117, INK-1117, MLN-1117) is a potent and selective oral inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform with an IC₅₀ of 21 nmol/L against PI3Kα in cell-free assays. It demonstrates >100-fold selectivity relative to other Class I PI3K family members (PI3Kβ, γ, δ) and mTOR, along with high specificity against a broad panel of other kinases. This selective targeting makes it a valuable investigational agent for studying the PI3K/AKT/mTOR signaling pathway, which plays a critical role in cellular proliferation, survival, and metabolism. The compound has the chemical formula C₁₉H₁₇N₅O₃ with a molecular weight of 363.37 g/mol and CAS number 1268454-23-4 [1] [2].
The primary mechanism of action of this compound involves competitive inhibition of ATP binding to the p110α catalytic subunit of PI3Kα, thereby preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP₂) to phosphatidylinositol 3,4,5-trisphosphate (PIP₃). This inhibition disrupts downstream signaling through AKT and mTOR, leading to reduced cellular proliferation, induction of apoptosis, and decreased glucose metabolism in sensitive cells. Preclinical studies have demonstrated that this compound exhibits potent activity in tumor cell lines bearing PIK3CA mutations, while showing significantly less activity in PTEN-deficient tumor cells where PI3K pathway activation is independent of PI3Kα [1] [3].
Proper storage conditions are critical for maintaining the chemical integrity and biological activity of this compound during research applications. The compound exhibits pH-dependent solubility, being highly soluble under acidic conditions but poorly soluble in neutral to basic environments. This property significantly influences both its storage requirements and bioavailability [4].
Table 1: Recommended Storage Conditions for this compound
| Formulation Type | Temperature | Conditions | Stability Duration |
|---|---|---|---|
| Pure Powder | -20°C | Tightly sealed container in cool, well-ventilated area | Not specified |
| Solution in DMSO | -80°C | Moisture-absorbing DMSO reduces solubility; use fresh DMSO | Short-term (for experimental use) |
| Dry Syrup Formulation | Room Temperature | Reconstituted in water immediately before use | Stable for dosing, use immediately |
For the pure powder form, it is essential to keep containers tightly sealed in cool, well-ventilated areas, protected from direct sunlight and sources of ignition. The solution in DMSO should be used promptly as moisture-absorbing DMSO can reduce solubility over time. For the investigational dry syrup formulation, the powder should be stored at room temperature and reconstituted with water immediately before administration to patients [1] [4] [5].
Recent formulation development efforts have focused on addressing the significant pharmacokinetic variability observed in early clinical trials with capsule and tablet formulations of this compound. This variability was largely attributed to the compound's pH-dependent solubility profile, where absorption could be substantially affected by gastric pH conditions. A novel dry syrup formulation has been developed to optimize PK properties and enhance compliance in pediatric populations. This formulation incorporates multiple acids to improve solubility in water and maintain the dissolved state even at higher pH conditions than typically found in the gastric environment [4].
Table 2: Stability Assessment of Oral Anticancer Medications Under Various Storage Conditions
| Storage Condition | Temperature Range | Effect on this compound | Recommendations |
|---|---|---|---|
| Controlled Room Temperature | 25°C ± 2°C/60% RH ± 5% RH | Optimal for most formulations | Recommended for dry syrup |
| Accelerated Conditions | 40°C ± 2°C/75% RH ± 5% RH | Used for stability testing | Not for long-term storage |
| Patient Home Storage | Varies (typically 15-30°C) | Dry syrup stable under these conditions | Maximum 3 months recommended |
The dry syrup formulation has demonstrated improved dissolution characteristics and reduced intersubject pharmacokinetic variability in clinical studies. Dissolution testing of the prototype formulation in pH 4.0 testing solution showed favorable dissolution profiles. Additionally, in vivo pharmacokinetic studies in dogs demonstrated that the dry syrup formulation maintained adequate exposure even under altered gastric pH conditions, unlike the conventional suspension formulation [4].
The development of the dry syrup formulation of this compound was undertaken to address significant pharmacokinetic variability observed with earlier solid dosage forms and to create a formulation suitable for pediatric patients. The dry syrup is composed of granulized this compound with various additives, including multiple acids designed to improve solubility in water and maintain the drug in solution even at higher pH levels. The final formulation for clinical studies also included sweeteners and flavor additives to enhance palatability [4].
Protocol for Dry Syrup Preparation:
Dissolution Testing Protocol:
Reconstitution Characterization:
The dry syrup formulation development successfully addressed the pH-dependent solubility issues of this compound, demonstrating consistent dissolution profiles regardless of gastric pH conditions, making it particularly suitable for patients with varying gastric acidity or those taking acid-reducing medications [4].
Cell Proliferation Assay Protocol:
Western Blot Analysis for Pathway Inhibition:
This compound administration in PIK3CA-mutant tumor cell lines results in potent PI3K pathway inhibition as evidenced by reduced phosphorylation of AKT and S6, blockade of cellular proliferation, and induction of apoptosis. The compound shows significantly less activity in PTEN-deficient tumor cells, which typically display constitutive PI3K pathway activation independent of PI3Kα [1] [3].
Animal Dosing and Sample Collection Protocol:
Bioanalytical Method for Plasma Sample Analysis:
Administration of this compound leads to dose-dependent inhibition of tumor growth in murine xenograft models bearing PIK3CA oncogenic mutations, with corresponding inhibition of PI3K pharmacodynamic markers in tumor tissue. The preclinical antitumor activity of single-agent this compound has been shown to be independent of dosing schedules and driven by total plasma exposures. The mean terminal half-life of this compound is approximately 11 hours (range: 6-14 hours) in humans, with no meaningful accumulation observed with repeated dosing [1].
Figure 1: PI3Kα Signaling Pathway and this compound Inhibition Mechanism - This diagram illustrates the PI3K/AKT/mTOR signaling pathway and the specific point of inhibition by this compound, highlighting its selective targeting of the p110α catalytic subunit of PI3Kα.
This compound requires careful handling in laboratory settings to ensure researcher safety and compound integrity. According to safety data sheets, the compound is classified as Acute Toxicity, Oral Category 4 (H302: Harmful if swallowed) and presents environmental hazards with classification as Acute Aquatic Toxicity Category 1 and Chronic Aquatic Toxicity Category 1 (H410: Very toxic to aquatic life with long-lasting effects) [5].
Personal Protective Equipment (PPE) Requirements:
First Aid Measures:
Clinical studies have identified several adverse events associated with this compound administration. The most frequent adverse event observed is hyperglycemia, which is consistent with the role of PI3K signaling in glucose metabolism. In phase I clinical trials, all cases of hyperglycemia were mild to moderate and transient, requiring no medical interventions. Other observed adverse events include increased serum creatinine levels at higher doses (300 mg once daily), which in some cases led to dose discontinuation. Decreased white blood cells (20%), nonfebrile neutropenia (12%), anemia (9%), elevated liver enzymes (4%), and hyperglycemia (11%) have been reported in combination therapy studies [4] [6].
In the event of a spill, personnel should use full personal protective equipment, avoid breathing vapors or dust, and ensure adequate ventilation. Small spills should be contained using appropriate absorbent material, and surfaces should be decontaminated with alcohol. All contaminated material should be disposed of according to institutional guidelines for pharmaceutical waste [5].
Researchers typically evaluate Serabelisib's bioactivity using in vitro cell line models and in vivo xenograft models, focusing on its ability to inhibit the PI3K/AKT/mTOR pathway. The core methodology across these assays is the analysis of pathway inhibition by measuring changes in key phosphorylated proteins through Western blotting.
The diagram below illustrates this central pathway and the mechanism of multi-node inhibition, which is a key concept in the recent research on this compound.
The following tables summarize the core experimental data from recent research, providing a quantitative overview of this compound's activity.
Table 1: In Vitro Efficacy of this compound-Based Combinations [1] [2]
| Cell Line / Model | Treatment | Key Readout | Experimental Finding |
|---|---|---|---|
| Endometrial & Breast cancer cell lines | This compound + Sapanisertib | p-S6 (Ser240/244) & p-4E-BP1 (Thr37/46) | Superior suppression of both p-S6 and p-4E-BP1 vs. any single-node inhibitor (Alpelisib, Everolimus, Capivasertib). |
| Various solid tumor models | This compound + Sapanisertib + (Chemotherapy/Hormonal therapy/CDK4/6i) | Pathway signaling & Cell viability | Effectively combined with Paclitaxel, Carboplatin, Fulvestrant, Elacestrant, Palbociclib. |
Table 2: In Vivo Efficacy and Clinical Trial Data [1] [3]
| Model Type | Treatment Regimen | Key Outcome | Result |
|---|---|---|---|
| Mouse xenograft models | Sapanisertib + this compound + Paclitaxel + Insulin-Suppressing Diet (ISD) | Tumor growth inhibition | Complete tumor growth inhibition and tumor regression. |
| Phase I clinical trial (Patients with advanced solid tumors) | Sapanisertib + this compound + weekly Paclitaxel | Objective Response Rate (ORR) | ORR of 47% in evaluable patients (n=15). |
| Progression-Free Survival (PFS) | PFS of 11 months across all patients (n=19). |
This is the primary method for quantifying this compound's bioactivity in a multi-node inhibition strategy [1] [2].
This assay evaluates the efficacy of the combination in a living organism [1].
PIK3CA mutations, PTEN loss) to model the intended patient population [4].
Here are answers to common questions regarding the food effect on this compound.
| Question | Evidence-Based Answer & Key Findings | Relevant Study Details |
|---|---|---|
| Does food affect this compound absorption? | Yes, significantly. Taking this compound with food increases systemic exposure [1] [2]. | A clinical study in healthy subjects showed a 1.5-fold increase in the area under the curve (AUC) when administered with a high-fat meal compared to the fasted state [2]. |
| What is the recommended administration? | Administer with food to ensure adequate and consistent absorption [3]. | In the phase 2 trial for vascular malformations, ART-001 (this compound) dry syrup was specifically administered after breakfast [3]. |
| Why is formulation important? | This compound has pH-dependent solubility, leading to high variability in absorption. A new dry syrup formulation was created to address this [1]. | The dry syrup formulation contains acids to improve solubility and maintain the drug in a soluble form, which substantially improved intersubject pharmacokinetic variability [1]. |
For your experimental design and troubleshooting, the following table summarizes key quantitative findings from pivotal studies.
| Study Parameter | Fasted State | Fed State (High-Fat Meal) | Formulation & Dose | Citation |
|---|---|---|---|---|
| Relative Bioavailability (AUC) | Reference | 1.50-fold increase (90% CI: 1.00, 2.25) | 600 mg (Tablet) | [2] |
| Effect of Gastric Acid Reduction | Reference | Not Applicable | 98% reduction in AUC when co-administered with lansoprazole (Tablet) | [2] |
| Food Effect (New Formulation) | AUC and Cmax decreased by 12% and 36% vs. fasted state, respectively. | Reference (post-meal dosing) | 100 mg (Dry Syrup) | [1] |
Understanding the underlying mechanisms can help in troubleshooting experimental issues.
The following diagrams illustrate the key signaling pathway targeted by this compound and the strategic approach to its formulation development.
| Mechanism | Key Proteins Involved | Clinical/Experimental Significance | Relevance for Investigational Drugs |
|---|---|---|---|
| Cytochrome P450 Metabolism [1] [2] [3] | CYP2C19 (Primary), CYP3A4 (Secondary) [2] | Major pathway; subject to genetic polymorphism (CYP2C19); potential for interactions with other enzyme substrates/inhibitors. [1] [3] | High. Serabelisib's metabolism should be screened against these CYPs. |
| P-glycoprotein (P-gp) Transport [4] | P-glycoprotein (ABCB1) | Lansoprazole is both a substrate and a weak inhibitor of this efflux transporter. [4] | Moderate. Potential for bioavailability changes if this compound is a P-gp substrate. |
| pH-Dependent Absorption [3] | Gastric H+,K+-ATPase (Target) | Increasing gastric pH can alter the solubility and absorption of co-administered drugs (e.g., atazanavir, mycophenolate mofetil). [3] | High. Critical for drugs with pH-dependent solubility (e.g., weak bases). |
When planning studies for this compound, the following methodologies, informed by research on PPIs, can be employed to evaluate potential interactions.
This protocol is used to determine if a drug is a victim of metabolic interactions.
This protocol evaluates interactions involving the drug transporter P-gp.
The following diagram illustrates the logical workflow for a comprehensive drug interaction investigation, based on these established protocols.
Q1: The metabolic stability assay for our drug candidate shows high clearance. Could concomitant lansoprazole affect its exposure in clinical trials? Yes, potentially. Lansoprazole is primarily metabolized by and can inhibit CYP2C19 [1] [3]. If your drug is also a substrate for CYP2C19, lansoprazole co-administration could reduce its metabolic clearance, leading to increased systemic exposure (higher AUC and Cmax). It is crucial to identify the primary metabolic pathways of your investigational drug early in development.
Q2: We are planning a clinical trial where participants may be on stable lansoprazole therapy. What is the critical pharmacokinetic parameter to monitor? The most critical parameter is the Area Under the Curve (AUC). A significant change in AUC indicates a metabolic drug-drug interaction. You should also monitor Cmax and t½ (half-life). A dedicated pharmacokinetic study comparing the exposure of your drug with and without lansoprazole co-administration is recommended to quantify this effect. [3]
Q3: Our new chemical entity is a weak base. Should we be concerned about an interaction with lansoprazole? Yes. Lansoprazole's primary pharmacodynamic effect is to increase gastric pH [3]. This can significantly alter the dissolution and absorption of co-administered weak bases, potentially reducing their bioavailability. This is a class effect of all PPIs and is not CYP-mediated. Early solubility studies across a physiological pH range are advised.
Q4: Among PPIs, is lansoprazole known to have a high or low potential for drug interactions? Evidence suggests lansoprazole has a moderate potential for interactions. It is considered to have a weaker interaction potential than omeprazole but a higher one than pantoprazole, which has the lowest documented interaction potential within the PPI class. [3] Its relevance is primarily tied to its metabolism via CYP2C19. [2] [3]
Serabelisib (also known as TAK-117 or MLN1117) is an oral, investigational inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform, developed for the treatment of solid tumors [1] [2] [3].
A key clinical finding is that the bioavailability of this compound is highly dependent on gastric acidity. The table below summarizes the critical data from a clinical study that investigated this effect [1].
| Parameter | Intervention | Impact on this compound Pharmacokinetics (vs. control) | Reported Adverse Events |
|---|---|---|---|
| pH Modulation | Coadministration with Lansoprazole (a proton-pump inhibitor) | ↓ Bioavailability by ~98% (Geometric Mean Ratio for AUC: 0.02) | Incidence of all adverse events was reduced. |
| Food Effect | Administration with a high-fat meal | ↑ Systemic exposure by ~50% (Geometric Mean Ratio for AUC: 1.50) | Incidence of nausea was reduced. |
| Formulation | Tablet vs. Capsule (under fasting conditions) | ↑ Exposure by ~53% (Geometric Mean Ratio for AUC: 1.53) | Information not specified in results. |
This study concluded that careful management of concomitant medications that modulate intragastric pH is required for this compound administration [1].
The dramatic reduction in this compound absorption with lansoprazole is attributed to the drug's physicochemical properties. This compound is a weak base, and its solubility is highly dependent on an acidic environment. Proton-pump inhibitors like lansoprazole work by irreversibly blocking the gastric H+/K+ ATPase pump, thereby raising the intragastric pH. This reduced acidity decreases the solubility of pH-dependent drugs like this compound, preventing it from dissolving properly for absorption [1] [4].
The following diagram illustrates the logical relationship between acid-reducing agents and this compound exposure, based on the clinical findings.
Based on the clinical data, here are key considerations for researchers designing experiments or clinical trials with this compound.
Q: What should I do if a subject taking this compound requires acid-reducing therapy?
Q: How should this compound be administered in preclinical or clinical settings to ensure consistent exposure?
For in vivo studies, it is critical to:
The high intersubject variability in this compound's pharmacokinetics is primarily due to its pH-dependent solubility [1] [2]. Its absorption is drastically affected by changes in gastric pH and the presence of food [3] [1].
The table below summarizes the key factors influencing its absorption and the resulting pharmacokinetic changes:
| Factor | Impact on this compound Pharmacokinetics | Clinical Management Implication |
|---|---|---|
| Gastric pH | Concomitant administration with the acid-reducing agent lansoprazole reduced bioavailability by 98% (AUC ratio: 0.02) [3]. | Avoid concomitant use of proton pump inhibitors (PPIs) and other acid-reducing agents [3] [2]. |
| Food | Administration with a high-fat meal increased systemic exposure (AUC) by 50% [3]. | Administer this compound consistently with respect to food intake (e.g., always with or without a meal) to minimize variability [3]. |
| Formulation | A novel dry syrup formulation was designed to mitigate pH-dependent solubility and substantially improved intersubject PK variability [1]. | Use optimized formulations (like the dry syrup) that are less susceptible to pH changes in the GI tract [1]. |
This relationship between gastric environment and absorption can be visualized in the following workflow:
Based on clinical findings, here are specific methodologies to control for variability in a research setting:
The oral absorption of this compound in my model is highly variable and lower than expected. What should I check? First, verify the fasting state or the composition of the administered diet. Second, confirm that no concomitant medications or experimental agents that could raise gastric pH are being used. These two factors are the most common sources of variability [3] [1].
Are there any formulation strategies to overcome pH-dependent absorption? Yes. A dry syrup formulation has been developed, which incorporates acids to create a low-pH microenvironment upon reconstitution. This strategy has been shown in a phase I study to substantially improve intersubject PK variability compared to earlier capsule and tablet formulations [1].
Does managing variability impact safety? Yes. Clinical observations indicate that co-administration with lansoprazole (which reduced bioavailability) also reduced the incidence of all adverse events [3]. Furthermore, managing the on-target side effect of hyperglycemia, potentially through an insulin-suppressing diet, is part of a modern strategy to improve the therapeutic window [2].
Here are answers to common questions researchers might encounter:
How does food affect the absorption of this compound? The effect of food depends on the formulation. For the newer dry syrup formulation, a high-fat meal decreased the maximum plasma concentration (Cmax) by 36% and the area under the curve (AUC) by 12% [1]. In contrast, for an older tablet formulation, a high-fat meal increased systemic exposure (AUC) by 50% [2]. Therefore, consistent and controlled food intake relative to dosing is critical for reproducible pharmacokinetics.
What is the primary cause of the high pharmacokinetic variability seen with earlier formulations? The high variability is primarily due to the drug's pH-dependent solubility [1] [2]. This compound is highly soluble in acidic conditions but poorly soluble in neutral to basic environments. This means that even small, natural variations in gastric pH between subjects can lead to large differences in dissolution and absorption [2].
Are there any excipients that can mitigate this pH-dependent solubility? Yes, a novel dry syrup formulation was specifically designed to address this issue. It includes multiple acids to improve solubility in water and help maintain the drug in a soluble form even at higher pH levels [1]. Preclinical dissolution tests and in vivo studies in dogs confirmed that this formulation improves performance under varying gastric pH conditions [1].
What is a critical drug-drug interaction to be aware of? Concomitant use with proton pump inhibitors (PPIs), such as lansoprazole, must be avoided. A clinical study showed that co-administration with lansoprazole reduced the bioavailability of this compound by a dramatic 98% [2].
The table below consolidates critical quantitative findings from clinical studies to guide experimental design.
Table 1: Key Pharmacokinetic and Safety Data from Clinical Studies
| Aspect | Formulation | Finding | Source |
|---|---|---|---|
| Food Effect (High-fat meal) | Dry Syrup | ↓ AUC by 12%; ↓ Cmax by 36% | [1] |
| Food Effect (High-fat meal) | Tablet | ↑ AUC by 50% | [2] |
| pH Modulator (Lansoprazole) | Tablet | ↓ Bioavailability by 98% | [2] |
| Intersubject PK Variability | Dry Syrup | Substantially improved vs. capsule/tablet | [1] |
| Accumulation Ratio | Dry Syrup | AUC accumulation ratio of 1.9 after 5 days of 100 mg QD dosing | [1] |
| Common Adverse Event | Multiple | Hyperglycemia (mild to moderate, transient) | [1] |
For researchers looking to replicate or build upon existing bio-pharmaceutic studies, here are summaries of the core methodologies.
Protocol 1: Assessing the Food Effect
This randomized, two-period, crossover study design can be used to evaluate the impact of food on bioavailability [1] [2].
Protocol 2: Evaluating the Effect of Gastric pH Modulation
This fixed-sequence study assesses the impact of elevated gastric pH on drug absorption [2].
The diagram below illustrates the core relationships between formulation, gastrointestinal factors, and the resulting pharmacokinetic profile of this compound.
The most critical finding for your research is the profound negative effect of proton pump inhibitors. Ensuring study participants avoid PPIs is paramount for achieving reliable drug exposure [2].
Clinical studies have identified several factors that significantly influence Serabelisib's absorption and bioavailability. The table below summarizes these key factors and the recommended management strategies.
| Factor | Impact on Pharmacokinetics | Observed Change (vs. Control) | Management Strategy |
|---|---|---|---|
| Food Intake (High-fat meal) | Increases systemic exposure [1] | AUC ↑ 50% [1] | Administer consistently in a fasted state [1]. |
| Gastric pH (Coadministration with Lansoprazole) | Dramatically decreases absorption [1] | AUC ↓ 98% [1] | Avoid concomitant use of acid-reducing agents (e.g., PPIs, H2 blockers) [1]. |
| Formulation (Tablet vs. Capsule) | Tablet provides higher exposure [1] | AUC ↑ 53% (Tablet vs. Capsule) [1] | Use a consistent, specified formulation across studies [1]. |
The primary sources are dietary status and concomitant medications that alter gastric pH. A high-fat meal increases drug exposure, while proton-pump inhibitors (PPIs) like lansoprazole drastically reduce it. There is also high intersubject variability, which can be mitigated by controlling these external factors [1].
For the most consistent experimental outcomes, this compound should be administered orally to fasted subjects. Researchers should also ensure that test subjects are not receiving any acid-reducing therapies [1].
Yes. Clinical data shows a clear difference in bioavailability between capsule and tablet formulations. It is critical to use the same formulation throughout a study and to report which one was used for accurate interpretation and replication of results [1].
This compound is a potent and selective inhibitor of the PI3Kα isoform (IC₅₀ of 21 nmol/L). It demonstrates >100-fold selectivity for PI3Kα over other class I PI3K isoforms (β, γ, δ) and mTOR, making it a targeted therapeutic for cancers with PIK3CA mutations [2].
For researchers characterizing this compound variability in a new experimental model, the following workflow provides a systematic approach. The diagram below outlines the key phases and decision points.
The table below summarizes the key information available for this compound.
| Attribute | Description |
|---|---|
| Generic Name | This compound [1] |
| Other Identifiers | MLN1117, INK1117, TAK-117 [1] [2] |
| Modality | Small Molecule [1] |
| Mechanism of Action | Selective inhibitor of the Class I PI3K alpha isoform (PI3Kα) and its mutations (e.g., PIK3CA) [1] [2] |
| Development Status | Investigational (No approved indications) [1] |
| Chemical Formula | C19H17N5O3 [1] |
| Primary Target | Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit alpha isoform (PIK3CA) [1] |
Since direct data on this compound is unavailable, insights can be drawn from the well-documented safety profile of Alpelisib, an FDA-approved PI3Kα inhibitor. The table below lists common adverse events (AEs) associated with this drug class and general monitoring suggestions [3].
| Anticipated Adverse Event | Potential Monitoring & Investigational Mitigation Strategies |
|---|---|
| Hyperglycemia | Regular blood glucose monitoring (fasting and postprandial), HbA1c testing. Have antihyperglycemic medications (e.g., metformin, insulin) available per study protocol [3]. |
| Rash | Dermatologic assessments, patient symptom diaries. Protocol-defined use of topical steroids and antihistamines [3]. |
| Diarrhea | Patient education on diet and hydration. Have antidiarrheal medications (e.g., loperamide) available per study protocol [3]. |
| Nausea | Protocol-defined use of antiemetic medications [3]. |
| Hepatotoxicity | Regular liver function tests (LFTs) monitoring [3]. |
For context, a pharmacovigilance study of Alpelisib found that hyperglycemia, rash, and diarrhea were the most frequently reported adverse events [3].
The following diagram outlines a generalized experimental approach to investigate the mechanism of on-target toxicities, such as hyperglycemia, which are common to PI3Kα inhibitors. This can serve as a logical framework for designing your own studies.
Q: Why is there no specific adverse event data for this compound? A: this compound is an investigational drug that has not completed clinical development or received regulatory approval. Detailed safety and tolerability data from clinical trials are typically not made public until later phases or through scientific publications, which are not currently available in the searched literature [1] [2].
Q: What is the basis for the anticipated adverse events? A: The predictions are based on class effects. Since this compound and Alpelisib both inhibit the same molecular target (PI3Kα), they are expected to share a similar profile of on-target toxicities. Hyperglycemia is a hallmark toxicity of PI3Kα inhibition, as this pathway is crucial for insulin signaling [3] [2].
Q: Are PI3K inhibitors generally tolerable? A: The therapeutic window for PI3K inhibitors is often very narrow, and patient tolerability can be a significant challenge in their development. This underscores the importance of robust mitigation strategies and careful dose optimization [2].
To build effective troubleshooting guides, you will need more specific data. I suggest you:
| Inhibitor Name | Primary Target / Class | Key Development / Efficacy Findings | Clinical Status (as of 2025) |
|---|---|---|---|
| Serabelisib | PI3Kα (isoform-specific) | Preclinically, highly effective in multi-node inhibition with sapanisertib (mTORC1/2 inhibitor); combined with paclitaxel, showed 47% ORR in a Phase I solid tumor trial [1] [2] [3]. | Investigational (Phase I/II) |
| Alpelisib | PI3Kα (isoform-specific) | Approved based on SOLAR-1 trial: significantly prolonged PFS in HR+/HER2-, PIK3CA-mutated advanced breast cancer with fulvestrant [4] [5]. | FDA-Approved |
| Copanlisib | Pan-PI3K inhibitor | Previously approved for follicular lymphoma; efficacy limited by toxicity (e.g., hyperglycemia, hypertension); subsequently withdrawn from the market [5] [6]. | Voluntarily Withdrawn |
| Idealisib | PI3Kδ (isoform-specific) | First-in-class PI3Kδ inhibitor for B-cell malignancies; associated with significant immune-related toxicities and lack of overall survival benefit, leading to market withdrawal [6]. | Voluntarily Withdrawn |
| Gedatolisib | Dual PI3K/mTOR inhibitor | Mentioned as a pan-PI3K/mTOR inhibitor with promising clinical efficacy signals [3]. | Investigational |
This compound's most distinctive feature in current research is its role in a multi-node inhibition (MNI) strategy, which aims to overcome the limitations of single-node inhibitors.
Single-node PI3K/AKT/mTOR pathway inhibitors often have limited efficacy due to pathway feedback reactivation and co-occurring pathway mutations [3]. Multi-node inhibition simultaneously targets multiple key points in the pathway to achieve more complete and durable suppression.
Preclinical studies show the combination of this compound (PI3Kα inhibitor) and sapanisertib (mTORC1/mTORC2 inhibitor) more effectively suppresses pathway signaling (measured by S6 and 4E-BP1 phosphorylation) than single-node inhibitors like Alpelisib, capivasertib (AKT inhibitor), or everolimus (mTORC1 inhibitor) [2] [3].
Diagram illustrating the targets of this compound and Sapanisertib within the PI3K/AKT/mTOR pathway.
While the search results do not provide a direct toxicity comparison, PI3K inhibitors as a class face significant safety challenges. The combination of PI3K inhibitors (like this compound) with other pathway inhibitors (like sapanisertib) requires careful management of class-effect toxicities such as hyperglycemia, which can be mitigated in preclinical models with an insulin-suppressing diet [2] [3].
For researchers and drug development professionals, the data suggests:
The table below summarizes the core characteristics of each drug.
| Inhibitor | Primary Target | Key Characteristics | FDA-Approved Indications (as of 2025) | Notable Preclinical/Combination Findings |
|---|
| Serabelisib | PI3Kα (selective) | • Investigational agent. • Promotes mutant PI3Kα degradation [1]. | Not yet approved [2]. | Highly effective in multi-node inhibition (MNl) with sapanisertib (mTORC1/2 inhibitor), showing superior pathway suppression vs. alpelisib in endometrial/breast cancer models [2]. | | Alpelisib | PI3Kα (selective) | • First-in-class PI3Kα inhibitor. • Known for hyperglycemia adverse effects [1]. | • HR+/HER2-, PIK3CA-mutated advanced or metastatic breast cancer (with fulvestrant) [3] [1]. • PIK3CA-Related Overgrowth Spectrum (PROS) [3]. | Shows additive/synergistic effects with MEK/ERK/RAF inhibitors and KRASG12D/G12C inhibitors in tumor spheroids [4]. | | Copanlisib | Pan-PI3K (Class I) | • Intravenous, intermittent dosing [4] [5]. • Potent against PI3Kα & PI3Kδ isoforms [5]. | Relapsed follicular lymphoma [6]. | • Shows immunomodulatory effects, improving CD8+ T cell/Treg ratio and synergizing with anti-PD-1 therapy [6]. • Active in combinations with RAS/RAF pathway inhibitors [4]. |
Recent research highlights the advantage of multi-node inhibition (MNI) strategies, which target several key proteins in the PI3K/AKT/mTOR pathway simultaneously to overcome resistance and achieve more durable suppression [2].
A 2025 study directly compared the efficacy of this compound and alpelisib, both alone and in combination with the dual mTORC1/mTORC2 inhibitor sapanisertib [2].
The diagram below illustrates this multi-node inhibition approach and the experimental workflow used to validate it.
Copanlisib's unique pan-PI3K profile confers distinct immunomodulatory properties, differentiating it from the more selective α-inhibitors [6].
When selecting an inhibitor for your research program, consider these core differentiators:
The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for this compound against Class I PI3K isoforms, which quantify its potency and selectivity [1].
| PI3K Isoform | IC₅₀ (nM) |
|---|---|
| p110α | 15 |
| p110β | 4500 |
| p110γ | 1900 |
| p110δ | 13,900 |
This data demonstrates that this compound is a highly selective p110α inhibitor, with ~300-fold selectivity over p110β, and even greater selectivity over p110γ and p110δ [1].
The selectivity profile is established through specific, validated experimental methods.
The following diagram illustrates the PI3K signaling pathway and the specific point where isoform-selective inhibitors like this compound act.
The core activity of this compound is its selective inhibition of the PI3Kα isoform. The following table details its half-maximal inhibitory concentration (IC₅₀) values against the Class I PI3K catalytic subunits [1] [2] [3].
| PI3K Isoform | IC₅₀ Value | Primary Function/Context |
|---|---|---|
| p110α (PI3Kα) | 15 nM | Ubiquitously expressed; key role in growth, metabolism; frequently mutated in solid tumors [4] [5] [3]. |
| p110γ (PI3Kγ) | 1,900 nM (1.9 µM) | Primarily in hematopoietic cells; implicated in immune cell function and the tumor microenvironment [4] [3]. |
| p110β (PI3Kβ) | 4,500 nM (4.5 µM) | Ubiquitously expressed; important in PTEN-deficient cancers; regulates platelet aggregation [4] [3]. |
| p110δ (PI3Kδ) | 13,390 nM (13.39 µM) | Primarily in leukocytes; key role in B-cell function and immunity; target in hematologic malignancies [4] [3]. |
| mTOR | >1,000 nM (No significant inhibition at 1 µM) | This compound shows no significant activity against mTOR, highlighting its specificity within the PI3K/AKT/mTOR pathway [6]. |
This data demonstrates that this compound is highly selective for p110α, with at least 300-fold selectivity over other PI3K isoforms [2]. Its potency against p110α and minimal off-target effects on immune-cell dependent isoforms (p110γ and p110δ) make it a candidate for immune-sparing applications in solid tumors [7].
To contextualize this compound's profile, the table below compares its IC₅₀ values with other PI3K inhibitors [3].
| Inhibitor Name | Primary Target | IC₅₀ (nM) | | :--- | :--- | :--- | | | | p110α | p110β | p110γ | p110δ | | This compound | α | 15 | 4,500 | 1,900 | 13,900 | | Alpelisib (BYL719) | α | 5 | 1,200 | 250 | 290 | | Idelalisib (CAL-101) | δ | 8,600 | 4,000 | 2,100 | 19 | | GSK2636771 | β | 35,400 | 20 | Not Disclosed | 40 | | IPI-549 | γ | 3,200 | 3,500 | 16 | >8,400 |
This comparison shows that both Alpelisib and this compound are potent p110α inhibitors, though Alpelisib shows slightly higher potency. A key difference lies in their selectivity; Alpelisib has some activity against p110γ and p110δ, while this compound's cleaner profile may offer an advantage in sparing immune cell function [7] [3].
In preclinical studies, this compound has demonstrated efficacy in various models, primarily through its action on the PI3K/AKT/mTOR signaling pathway.
The diagram below illustrates the PI3K/AKT/mTOR pathway and the sites targeted by this compound and combination agents like sapanisertib.
Diagram of PI3K/AKT/mTOR Pathway and Inhibitor Targets
Based on the available data, here are some key points to consider for your research and development work:
Targeting a single node in the PI3K/AKT/mTOR pathway often leads to limited efficacy due to pathway feedback reactivation, co-occurring pathway mutations, and treatment-induced hyperglycemia that can reactivate the pathway via hyperinsulinemia [1] [2]. A multi-node inhibition strategy simultaneously blocks multiple key points in the pathway to overcome these limitations.
Preclinical data demonstrates that the combination of Serabelisib and Sapanisertib achieves more robust and sustained pathway suppression than single-node inhibitors [1]. The following diagram illustrates how this combination creates a powerful multi-node blockade.
A 2025 study directly compared the ability of various single-node and multi-node inhibitor regimens to suppress pathway signaling in endometrial and breast cancer models [1].
Key Experimental Protocol:
The results of these experiments are summarized in the table below.
| Treatment | Target(s) | Impact on p-S6 | Impact on p-4E-BP1 | Experimental Context & Findings |
|---|---|---|---|---|
| This compound + Sapanisertib | PI3Kα, mTORC1/2 | Strongly suppressed [1] | Dramatically inhibited [1] | Most complete pathway inhibition. Effective even in cells with 2-3 concurrent pathway mutations (e.g., PTEN loss) [1]. |
| Sapanisertib alone | mTORC1/2 | Excellent inhibition [1] | Much improved vs. SNIs [1] | Superior to single-node inhibitors, but combination is more effective [1]. |
| This compound alone | PI3Kα | Inhibited [1] | Limited inhibition [1] | Showed a tendency for greater 4E-BP1 suppression than Alpelisib [1]. |
| Alpelisib alone | PI3Kα | Decreased [1] | Very limited inhibition [1] | Representative single-node PI3Kα inhibitor [1]. |
| Everolimus alone | mTORC1 | Decreased [1] | Very limited inhibition [1] | Feedback loops can reactivate AKT and upstream pathways [1]. |
| Capivasertib alone | AKT | Decreased [1] | Very limited inhibition [1] | Representative single-node AKT inhibitor [1]. |
The promising preclinical data on multi-node inhibition has directly translated into ongoing clinical trials.
Based on the available evidence, this compound is a key component of a potent multi-node inhibition strategy rather than a direct mTOR inhibitor. For research and development purposes, the most promising path appears to be its combination with dual mTORC1/mTORC2 inhibitors like Sapanisertib.
Understanding the mechanistic rationale behind the different developmental paths of these drugs requires a look at the PI3K pathway and inhibition strategies.
The Limitation of Pan-PI3K Inhibition (Pictilisib & Buparlisib): Drugs like pictilisib and buparlisib are pan-PI3K inhibitors, meaning they target all four class I PI3K isoforms (α, β, δ, γ) [1] [2]. While this broadly blocks the pathway, it also leads to significant on-target, off-tumor toxicity. Inhibiting PI3Kδ and PI3Kγ can suppress immune cells, and blocking PI3K signaling in peripheral tissues is a direct cause of treatment-induced hyperglycemia, a common and dose-limiting adverse effect [3] [1].
The Shift to Isoform-Selectivity (this compound): this compound is an α-isoform-specific inhibitor [3]. Since the PIK3CA gene encoding the p110α catalytic subunit is the most frequently mutated isoform in solid tumors [3], targeting it specifically aims to preserve efficacy while reducing toxicity. This immune-sparing effect is considered a key advantage, especially in the era of immunotherapies [3].
Overcoming Resistance with Multi-Node Inhibition: A major reason for treatment failure with single PI3K inhibitors is pathway feedback reactivation and co-occurring pathway mutations [3]. For example, inhibiting PI3K or mTORC1 alone can relieve negative feedback loops, leading to pathway recovery and drug resistance [3]. Therefore, this compound is being explored in a multi-node inhibition (MNI) strategy, such as in combination with sapanisertib (a dual mTORC1/mTORC2 inhibitor). This approach more robustly suppresses the entire PI3K/AKT/mTOR pathway, as measured by markers like phosphorylated S6 and 4E-BP1, and shows promise in overcoming the limitations of single-node inhibitors [3].
To help contextualize the data supporting these comparisons, here is a summary of key experimental approaches used in the cited research.
| Experiment / Analysis | Commonly Used Methods & Assays | Key Readouts / Endpoints |
|---|---|---|
| Pathway Inhibition Analysis [3] | Western Blot | Phosphorylation status of key pathway proteins (e.g., p-S6, p-4E-BP1, p-AKT) |
| In Vitro Efficacy [3] | Cell viability assays (e.g., MTT, CellTiter-Glo), Apoptosis assays (e.g., Caspase activation), Cell cycle analysis | IC50 values, % apoptosis induction, cell cycle distribution |
| In Vivo Efficacy [3] | Xenograft mouse models (often with patient-derived or genetically engineered cancer cells) | Tumor volume regression, progression-free survival (PFS) |
| Clinical Trial Endpoints [4] [5] | Randomized Phase II/III trials, often in combination with standard care (e.g., fulvestrant, paclitaxel) | Overall Survival (OS), Objective Response Rate (ORR), incidence of Adverse Events (AEs) |